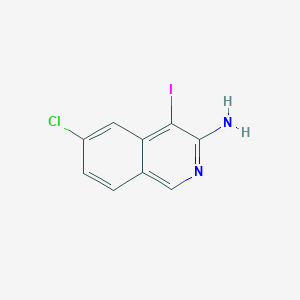

6-Chloro-4-iodoisoquinolin-3-amine

Description

Contextual Significance of Isoquinoline (B145761) Scaffolds in Organic and Medicinal Chemistry Research

Isoquinoline frameworks are considered privileged structures in medicinal chemistry, meaning they are molecular frameworks that are able to bind to multiple biological targets. nih.govresearchgate.net This versatility has made them a focal point for researchers in drug discovery. nih.govrsc.org The isoquinoline core is found in a wide array of natural alkaloids with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govamerigoscientific.com

The synthesis of isoquinoline derivatives is a topic of continuous and engrossing research for synthetic organic and medicinal chemists. nih.govpharmaguideline.com The ability to functionalize the isoquinoline skeleton at various positions, such as C-1, C-3, and C-4, allows for the creation of a diverse library of compounds with a wide range of potential applications. nih.govrsc.org

The Position of Halogenated Isoquinolin-3-amines within Heterocyclic Chemistry

Within the broader family of isoquinolines, halogenated derivatives, and specifically those with an amine group at the 3-position, represent a key subclass. Halogen atoms, such as chlorine and iodine, are often introduced into organic molecules to modulate their chemical and physical properties. They can influence a molecule's reactivity, lipophilicity, and metabolic stability. The presence of halogens can also provide synthetic handles for further chemical transformations, such as cross-coupling reactions. atlantis-press.com

The amine group at the 3-position of the isoquinoline ring is also of great significance. Amines are fundamental building blocks in organic chemistry and are known for their nucleophilic character, allowing them to participate in a wide variety of chemical reactions to form new bonds. amerigoscientific.comnumberanalytics.com The combination of a halogen and an amine group on the isoquinoline scaffold creates a molecule with multiple reactive sites, making it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Current Research Focus on 6-Chloro-4-iodoisoquinolin-3-amine as a Primary Amine Synthetic Intermediate

The specific compound, this compound, is a prime example of a halogenated isoquinolin-3-amine (B165114) that serves as a crucial synthetic intermediate. As a primary amine, it possesses a nitrogen atom bonded to two hydrogen atoms and one aryl group, which allows it to readily participate in various chemical reactions. amerigoscientific.comfiveable.me

The chlorine atom at the 6-position and the iodine atom at the 4-position offer distinct opportunities for regioselective chemical modifications. This allows chemists to selectively introduce different functional groups at these positions, leading to the synthesis of a wide range of novel isoquinoline derivatives. The ability to perform selective reactions is a key advantage in multi-step organic synthesis.

The current research focus on this compound is largely centered on its utility as a building block. Its structure provides a versatile platform for the construction of more elaborate molecules with potential applications in various fields, particularly in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClIN2 |

|---|---|

Molecular Weight |

304.51 g/mol |

IUPAC Name |

6-chloro-4-iodoisoquinolin-3-amine |

InChI |

InChI=1S/C9H6ClIN2/c10-6-2-1-5-4-13-9(12)8(11)7(5)3-6/h1-4H,(H2,12,13) |

InChI Key |

PEEKPDCMZCVOMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C(=C2C=C1Cl)I)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 6 Chloro 4 Iodoisoquinolin 3 Amine

Reactivity Profiling of the Isoquinoline (B145761) Ring System

The isoquinoline core is a benzo-fused pyridine (B92270), which results in a complex reactivity profile where the benzene (B151609) and pyridine rings exhibit different chemical behaviors. The presence of the electron-donating amino group and the electron-withdrawing halogen substituents further modifies this intrinsic reactivity.

The isoquinoline nucleus can undergo both electrophilic and nucleophilic substitution reactions, with the site of attack being heavily influenced by reaction conditions and the electronic nature of the ring and its substituents. themasterchemistry.comtutoring-blog.co.uk

Electrophilic Aromatic Substitution (SEAr): The isoquinoline ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. imperial.ac.ukshahucollegelatur.org.in In acidic conditions, protonation of the nitrogen atom further increases this deactivation. shahucollegelatur.org.inwikipedia.org Electrophilic substitution on the unsubstituted isoquinoline ring typically occurs in the benzenoid ring, preferentially at the C-5 and C-8 positions. shahucollegelatur.org.in However, in 6-Chloro-4-iodoisoquinolin-3-amine, the powerful electron-donating amino group at C-3 strongly activates the ring towards electrophilic attack. This activating effect competes with the deactivating effects of the halogens and the ring nitrogen. The ortho- and para-directing influence of the C-3 amino group would direct incoming electrophiles towards the C-4 position (blocked by iodine) and the C-1 position.

Nucleophilic Aromatic Substitution (SNAr): The pyridine portion of the isoquinoline ring is electron-deficient and is thus susceptible to attack by nucleophiles, particularly at the C-1 position. shahucollegelatur.org.inquora.com The negative charge of the resulting Meisenheimer-type intermediate is stabilized by the adjacent nitrogen atom. quora.com The presence of two electron-withdrawing halogen atoms on the this compound scaffold further enhances the electrophilicity of the ring, making it more prone to nucleophilic attack. While the halogen atoms themselves are primary sites for substitution via cross-coupling, other positions on the ring can also be activated towards SNAr.

Table 1: Predicted Reactivity at Key Positions of the this compound Ring

| Position | Type of Attack | Influencing Factors | Predicted Reactivity |

|---|---|---|---|

| C-1 | Nucleophilic | Activated by ring nitrogen. | High |

| C-4 | Electrophilic | Strongly activated by C-3 amino group, but blocked by iodine. | Low (position occupied) |

| C-4 | Nucleophilic (via coupling) | Highly activated C-I bond. | Very High |

| C-5 / C-8 | Electrophilic | Typical sites for SEAr on isoquinoline, but influenced by other substituents. | Moderate |

| C-6 | Nucleophilic (via coupling) | Activated C-Cl bond, but less so than C-I. | Moderate to High |

The nitrogen atom is the most influential feature of the isoquinoline ring system. Its lone pair of electrons makes it basic and nucleophilic, allowing it to be protonated, alkylated, or acylated. shahucollegelatur.org.inwikipedia.org As part of the aromatic system, the nitrogen atom exerts a strong inductive electron-withdrawing effect, which significantly reduces the electron density of the heterocyclic ring. imperial.ac.uk

This electron deficiency has two major consequences:

Deactivation towards Electrophiles: The pyridine ring is strongly deactivated towards electrophilic attack. Therefore, SEAr reactions preferentially occur on the carbocyclic (benzene) ring. shahucollegelatur.org.in

Activation towards Nucleophiles: The electron-poor nature of the pyridine ring makes it susceptible to attack by nucleophiles. This effect is most pronounced at the C-1 and C-3 positions, which are alpha to the nitrogen. imperial.ac.ukquora.com

Transformations Involving the Halogen Substituents (Iodine at C-4, Chlorine at C-6)

The two different halogen atoms at the C-4 and C-6 positions are key handles for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. Their differing reactivity allows for selective and sequential functionalization.

In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The established order of reactivity for halogens is I > Br > OTf > Cl > F. libretexts.orgwikipedia.org

For this compound, this reactivity difference is pronounced:

C-4 Iodine: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the C-4 position highly reactive and the primary site for cross-coupling reactions under standard conditions. libretexts.org

C-6 Chlorine: The carbon-chlorine bond is much stronger and less reactive. It typically requires more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands) to participate in cross-coupling reactions. wikipedia.org

This differential reactivity allows for chemoselective functionalization, where the iodine at C-4 can be selectively replaced while the chlorine at C-6 remains untouched. nih.govorganic-chemistry.org This enables the sequential introduction of different substituents at these two positions.

The halogen substituents serve as versatile anchor points for building molecular complexity through various transition metal-catalyzed reactions. nih.gov

Cross-Coupling Reactions: The C-4 iodo group readily participates in a wide array of palladium-catalyzed cross-coupling reactions. Following functionalization at C-4, the C-6 chloro group can be engaged under more vigorous conditions.

Suzuki-Miyaura Coupling: Reaction with organoboronic acids or esters to form C-C bonds. This is one of the most widely used methods for aryl-aryl or aryl-vinyl bond formation. sci-hub.stnih.govmdpi.com

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, providing access to a diverse range of substituted aminoisoquinolines. nih.govarkat-usa.orgwikipedia.orgresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, forming C-C triple bonds. mdpi.com

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes at the C-4 position.

Annulation Reactions: The substituents introduced via cross-coupling can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of new fused ring systems (annulation). For example, a substituent introduced via Suzuki coupling could contain a nitrile or ester group that can cyclize onto the isoquinoline core to build more complex polycyclic scaffolds. sci-hub.storganic-chemistry.orgorganic-chemistry.org

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Position | Catalyst/Ligand (Typical) | Conditions (Typical) | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-4 (selective) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Base (Na₂CO₃, K₂CO₃), Solvent (Dioxane, Toluene) | 4-Aryl/vinyl-6-chloroisoquinolin-3-amine |

| Buchwald-Hartwig | R¹R²NH | C-4 (selective) | Pd₂(dba)₃ / Xantphos, JohnPhos | Base (Cs₂CO₃, NaOtBu), Solvent (Toluene, Dioxane) | 4-(N,N-Disubstituted)-6-chloroisoquinolin-3-amine |

| Sonogashira | R-C≡CH | C-4 (selective) | Pd(PPh₃)₂Cl₂ / CuI | Base (Et₃N, DIPEA), Solvent (THF, DMF) | 4-Alkynyl-6-chloroisoquinolin-3-amine |

| Suzuki-Miyaura | R-B(OH)₂ | C-6 | Pd(OAc)₂ / SPhos, RuPhos | Harsher conditions: higher temp., stronger base | 4-Substituted-6-aryl/vinylisoquinolin-3-amine |

Reactivity of the Primary Amine Group at C-3

The primary amine at the C-3 position is a nucleophilic functional group that can undergo a variety of standard chemical transformations. Its reactivity is characteristic of aromatic amines, although potentially modulated by the electronic environment of the isoquinoline ring.

Acylation: The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. byjus.commasterorganicchemistry.com This reaction is often used to protect the amino group during subsequent transformations on the ring or to introduce new functional moieties.

Alkylation: Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. libretexts.org Reductive amination provides a more controlled method for mono-alkylation.

Diazotization: As a primary aromatic amine, the C-3 amino group can react with nitrous acid (formed in situ from NaNO₂ and a strong acid) at low temperatures to yield a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -OH, -F, -Cl, -Br, -CN, or -H.

Coupling Reactions: The amine itself can serve as the nucleophilic partner in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, reacting with a different aryl halide to create more complex diarylamine structures. researchgate.net

Nucleophilicity and Basic Properties

The primary amine group at the C3 position is the principal site of nucleophilic and basic character in the molecule. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers, and as a Brønsted-Lowry base, accepting a proton.

The nucleophilicity of an amine is a measure of its ability to donate its electron pair to an electrophile. Generally, the nucleophilicity of amines correlates with their basicity; however, solvent effects and sterics can alter this relationship. For instance, in polar aprotic solvents, amine nucleophilicity is enhanced compared to polar protic solvents where hydrogen bonding can hinder the amine's reactivity. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring, such as the chloro and iodo substituents in this molecule, is expected to decrease the electron density on the nitrogen atom, thereby reducing both its basicity and nucleophilicity compared to an unsubstituted 3-aminoisoquinoline. The inherent steric hindrance around the C3-amine due to the adjacent C4-iodo group can also play a significant role in modulating its nucleophilic reactivity.

Amine-Directed Functionalizations (e.g., Alkylation, Acylation, Arylation)

The nucleophilic nature of the amine group in this compound makes it a prime target for various functionalization reactions, including alkylation, acylation, and arylation. These reactions allow for the introduction of diverse substituents, further expanding the chemical space accessible from this core structure.

Alkylation: The reaction of the amine with alkyl halides or other alkylating agents can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. savemyexams.com The reactivity in these reactions would be influenced by the nature of the alkylating agent and the reaction conditions. For instance, the use of a large excess of the amine can favor the formation of the primary alkylated product. savemyexams.com Metal-free C-4 alkylation of isoquinolines has been achieved using vinyl ketones in the presence of benzoic acid, suggesting a potential pathway for functionalization, although this method targets the isoquinoline core rather than the amine directly. nih.govacs.orgnih.gov

Acylation: Acylation of the amine group with acyl chlorides or anhydrides is a common method to form amides. wikipedia.orgyoutube.com This reaction is often highly efficient and can be carried out under various conditions, including the Schotten-Baumann reaction in aqueous media. youtube.com The resulting amide functionality can significantly alter the electronic properties of the molecule and serve as a precursor for further transformations. Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, highlighting the tunability of acylation reactions based on the substrate and reaction medium. nih.gov

Arylation: The introduction of an aryl group onto the amine nitrogen can be accomplished through methods like the Buchwald-Hartwig or Chan-Lam cross-coupling reactions. nih.govnih.gov These palladium- or copper-catalyzed reactions typically involve the coupling of the amine with an aryl halide or boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov The electronic properties of the arylating agent can also impact the reaction efficiency. nih.gov

Cyclization Reactions Involving the Amine Functionality

The amine group of this compound can participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve the initial functionalization of the amine followed by an intramolecular reaction. For instance, acylation of the amine with a bifunctional reagent could set the stage for a subsequent ring closure.

Impact of Substituent Electronic and Steric Effects on Reaction Efficiency and Regioselectivity

The chloro and iodo substituents on the isoquinoline ring have a profound impact on the reactivity of the molecule.

Electronic Effects: Both chlorine and iodine are electron-withdrawing groups due to their electronegativity (inductive effect), which deactivates the aromatic ring towards electrophilic substitution. The nitrogen atom in the isoquinoline ring also acts as an electron-withdrawing group, further deactivating the pyridine ring. Nucleophilic substitution, on the other hand, is generally favored at the C1 position of the isoquinoline ring due to the ability of the nitrogen to stabilize the negative charge in the intermediate. quora.com The presence of the electron-withdrawing chloro group at C6 would further influence the electron distribution throughout the ring system.

Steric Effects: The bulky iodo group at the C4 position exerts a significant steric hindrance around the C3-amine and the C5 position of the isoquinoline ring. This steric bulk can influence the regioselectivity of reactions by blocking the approach of reagents to nearby positions. For example, in electrophilic aromatic substitution reactions, steric hindrance from existing substituents can direct incoming electrophiles to less hindered positions. youtube.com In the context of amine functionalization, the C4-iodo group could potentially hinder the approach of bulky alkylating, acylating, or arylating agents to the C3-amine.

Theoretical and Computational Investigations of 6 Chloro 4 Iodoisoquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Bond Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 6-Chloro-4-iodoisoquinolin-3-amine. While direct studies on this specific molecule are not widely published, data from analogous halogenated quinolines and isoquinolines provide a strong basis for characterization.

DFT calculations, such as those using the B3LYP functional with a basis set like 6-31G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For related halogenated quinolines, this gap is typically in the range of 3.5–4.0 eV, suggesting moderate reactivity. The presence of both an electron-withdrawing chlorine atom and a large, polarizable iodine atom on the isoquinoline (B145761) core is expected to significantly influence this gap, potentially enhancing charge-transfer capabilities within the molecule.

Electrostatic Potential (ESP) maps are another valuable output of these calculations. They visualize the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. For this compound, electron-deficient areas (σ-holes) are anticipated near the chlorine and iodine atoms, which are crucial for forming halogen bonds and other non-covalent interactions. The amine group, conversely, represents an electron-rich region.

Bond characterization relies on calculating optimized geometrical parameters, such as bond lengths and angles. Based on crystallographic data from similar structures, the key bond lengths can be hypothesized.

Table 1: Hypothesized Geometrical Parameters for this compound Based on Analogous Compounds

| Parameter | Hypothesized Value | Basis of Comparison |

| C-Cl Bond Length | ~1.73 Å | Based on quinolin-8-yl 4-chlorobenzoate. |

| C-I Bond Length | ~2.10 Å | Based on 6-iodoquinazolin-4-amine. |

| C-N Bond Lengths (ring) | 1.33 - 1.39 Å | Based on pyrazine (B50134) ring systems. researchgate.net |

| C-NH₂ Bond Length | ~1.37 Å | Based on carboxamide linkers. researchgate.net |

These calculations provide a foundational understanding of the molecule's electronic landscape and structural framework.

Computational Studies of Reaction Mechanisms and Transition States (e.g., Density Functional Theory (DFT) studies)

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions. rsc.org DFT studies can model reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For this compound, DFT could be used to investigate several potential reactions:

Nucleophilic Aromatic Substitution (SNAr): The chlorine and iodine atoms are potential leaving groups. Computational models can predict the relative ease of substitution at the C-4 and C-6 positions by various nucleophiles. By calculating the transition state energies for each pathway, one could determine the most likely product.

Coupling Reactions: The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. DFT can elucidate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into catalyst efficiency and potential side reactions.

Enzyme-Catalyzed Reactions: If the molecule acts as an enzyme inhibitor, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. u-tokyo.ac.jp These calculations treat the substrate and the enzyme's active site with high-level quantum mechanics, while the rest of the protein is modeled with more computationally efficient molecular mechanics. This approach can reveal the catalytic mechanism and the specific interactions that determine binding and inhibition, with calculated activation energies often consistent with reactions proceeding at room temperature. u-tokyo.ac.jp

These computational studies not only explain observed reactivity but also guide the design of new synthetic routes and more potent molecular derivatives. rsc.org

Conformational Analysis and Intermolecular Interaction Modeling

The three-dimensional shape (conformation) of a molecule and its interactions with its environment are critical to its function. Conformational analysis of this compound would involve mapping the potential energy surface as a function of torsion angles, particularly around the C3-NH₂ bond.

While the isoquinoline core is largely planar, the orientation of the amine group's hydrogen atoms can vary. Studies on structurally similar compounds, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have shown that different rotational conformers can exist with small energy differences between them. researchgate.net The relative stability of these conformers is governed by a delicate balance of steric hindrance and subtle electronic effects. researchgate.net

Intermolecular interactions are key to understanding the solid-state structure and solubility of the compound. Modeling can predict and quantify these forces:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the ring nitrogen can act as an acceptor. These interactions are crucial in stabilizing the crystal lattice, often forming dimers or chains. researchgate.net

Halogen Bonding: The iodine atom, with its significant σ-hole, is a strong halogen bond donor, capable of interacting with Lewis bases (e.g., the nitrogen or oxygen atoms of other molecules).

π-π Stacking: The aromatic isoquinoline rings can stack on top of each other, contributing to crystal packing stability. Slipped parallel π-π interactions are a common motif observed in such systems. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (amine) | N (isoquinoline ring) | Primary driver of crystal packing, forming motifs like dimers. researchgate.net |

| Halogen Bond | C-I | N, O, or π-system | Directional interaction influencing molecular assembly. |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | Contributes to the cohesive energy of the crystal. researchgate.net |

| C-H···π Interaction | C-H | Isoquinoline Ring | Fine-tunes the crystal packing arrangement. researchgate.net |

Modeling these interactions helps predict the crystal structure and provides a rationale for observed physical properties.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective at predicting spectroscopic data, which can then be used to verify the structure and purity of a synthesized compound.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. A potential energy distribution (PED) analysis can then be performed to assign specific vibrational modes (e.g., N-H stretch, C-Cl stretch, ring deformations) to the calculated peaks. researchgate.netchemrxiv.org For example, N-H stretching vibrations are typically expected in the 3330-3450 cm⁻¹ region, and computational results can confirm assignments. researchgate.net

NMR Spectroscopy: While more complex, chemical shifts for ¹H and ¹³C NMR can also be predicted. These calculations are sensitive to the molecular conformation and solvent effects, providing a detailed probe of the electronic environment of each nucleus.

Beyond spectroscopy, computational analysis can predict reactivity patterns. Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, can identify the most probable sites for electrophilic and nucleophilic attack. chemrxiv.orgdntb.gov.ua For instance, the MEP would likely show the most negative potential around the ring nitrogen and the amine group, indicating these are likely sites for protonation or electrophilic attack. Conversely, regions of positive potential highlight sites susceptible to nucleophilic attack. This predictive power is invaluable for designing new reactions and understanding the molecule's chemical behavior.

Research Applications in Chemical Sciences

Utilization of 6-Chloro-4-iodoisoquinolin-3-amine as a Key Building Block in Complex Organic Synthesis

The unique trifunctional nature of this compound, featuring a nucleophilic amine group and two distinct halogen atoms (chloro and iodo) at specific positions, renders it a highly versatile building block in organic synthesis. These reactive sites can be selectively addressed under different reaction conditions, allowing for a stepwise and controlled construction of intricate molecular architectures.

The isoquinoline (B145761) nucleus is a prevalent scaffold in numerous biologically active compounds. The presence of multiple reaction handles on this compound allows for its elaboration into more complex, fused heterocyclic systems. For instance, the amine group can readily participate in condensation reactions to form pyrimidine (B1678525) or similar fused rings, a common strategy in heterocyclic synthesis. researchgate.net The chloro and iodo groups offer opportunities for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce aryl, alkyl, or amino substituents, thereby building molecular complexity.

The differential reactivity of the C-I versus the C-Cl bond is a key feature. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the chloro group at the 6-position intact for subsequent transformations. This orthogonal reactivity is a powerful tool for chemists to systematically build up molecular diversity from a single starting material.

While direct total synthesis of natural products using this specific building block is not extensively documented, its structural motifs are pertinent to the synthesis of analogues of natural products. Many alkaloids and other biologically active natural products contain the isoquinoline or related nitrogen-containing heterocyclic cores. By using this compound, chemists can design and synthesize novel analogues of these natural products. The aim is often to create simplified structures that retain the biological activity of the parent natural product but are easier to synthesize, or to systematically modify the structure to probe for improved activity or properties. For example, using this building block, the core of a natural product could be functionalized at the 4- and 6-positions with substituents not present in the original molecule, leading to new chemical entities with potentially novel biological profiles.

Application in the Development of Catalysts and Chiral Ligands

The development of novel catalysts and ligands is a cornerstone of modern synthetic chemistry. Heterocyclic compounds, particularly those containing nitrogen, are frequently used as ligands for transition metals in catalysis. The 3-amino-isoquinoline scaffold present in this compound can serve as a bidentate or monodentate ligand, coordinating to a metal center through the ring nitrogen and the exocyclic amine.

Furthermore, the reactive halogen sites provide a route for covalently attaching the isoquinoline unit to larger structures, such as polymers or other catalyst scaffolds. While specific applications of this compound in catalysis are still an emerging area of research, its structure holds potential for the development of new, tailored catalysts for a variety of organic transformations. The synthesis of chiral derivatives, for instance by introducing a chiral substituent via the amine group, could lead to novel chiral ligands for asymmetric catalysis.

Design and Synthesis of Advanced Chemical Probes and Medicinal Chemistry Scaffolds (focused on chemical design principles)

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. This compound serves as an excellent starting point for the design of new therapeutic agents and chemical probes based on this privileged core.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. frontiersin.orgmdpi.commdpi.com It involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.orgresearchgate.net These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

The 6-substituted isoquinolin-1-amine scaffold has been successfully employed in FBDD to identify inhibitors of targets like Rho-associated coiled-coil containing protein kinase (ROCK). researchgate.netnih.gov Following this principle, this compound represents an ideal fragment. It adheres to the "Rule of Three," a set of guidelines for fragment properties (MW < 300, ≤ 3 H-bond donors, ≤ 3 H-bond acceptors, cLogP ≤ 3), making it well-suited for fragment screening libraries. frontiersin.org The chloro and iodo groups act as synthetic vectors, providing clear and accessible points for chemists to "grow" the fragment by adding other chemical groups to improve binding affinity and selectivity for the target protein.

Table 1: Physicochemical Properties Relevant to FBDD

| Property | Guideline ("Rule of Three") | This compound (Estimated) | Conformance |

|---|---|---|---|

| Molecular Weight | < 300 Da | ~305.5 Da | Borderline, but suitable as a starting fragment |

| H-Bond Donors | ≤ 3 | 1 (Amine) | Yes |

| H-Bond Acceptors | ≤ 3 | 2 (Ring N, Amine N) | Yes |

Note: The molecular weight is slightly above the typical cut-off, but its rich functionality makes it a valuable, complex fragment.

Once an initial "hit" compound is identified, Structure-Activity Relationship (SAR) studies are crucial for optimizing its biological activity. nih.gov SAR involves systematically modifying the structure of the hit compound and assessing how these changes affect its potency, selectivity, and other pharmacological properties. researchgate.netnih.govmdpi.com

This compound is an excellent scaffold for extensive SAR studies. The three distinct functional groups provide a clear roadmap for chemical modification:

The 3-Amine Group: This group can be acylated, alkylated, or used as a handle to introduce a wide variety of substituents to explore interactions with the target protein.

The 4-Iodo Group: As the more reactive halogen, this position is ideal for initial exploration using cross-coupling reactions to introduce diverse aryl or alkyl groups. This allows for probing pockets within the target's binding site.

The 6-Chloro Group: This less reactive halogen can be modified in later stages of optimization. Replacing it with other groups (e.g., methoxy, methyl, cyano) can fine-tune electronic properties, improve metabolic stability, or exploit additional binding interactions. nih.gov

By systematically creating a library of derivatives and testing their biological activity, researchers can build a detailed understanding of the SAR for the isoquinoline scaffold, guiding the design of more potent and selective drug candidates.

Table 2: Potential Modifications for SAR Studies

| Position | Original Group | Potential Modifications | Rationale |

|---|---|---|---|

| 3 | -NH₂ | Amides, sulfonamides, secondary/tertiary amines | Explore H-bond donation/acceptance and occupy new space |

| 4 | -I | Aryl, heteroaryl, alkynyl, alkyl groups (via cross-coupling) | Rapidly probe for key binding interactions (vector for growth) |

Development of Chemical Tools for Biological Target Engagement (e.g., kinase inhibitors focusing on chemical design)

The strategic design of chemical tools for probing biological systems is a cornerstone of modern medicinal chemistry. Within this context, the halogenated isoquinoline scaffold, exemplified by this compound, serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. The specific placement of chloro and iodo substituents on the isoquinoline ring offers distinct advantages for chemical elaboration and targeted molecular design.

A notable application of this compound is its use as a key intermediate in the synthesis of 4-substituted aminoisoquinoline derivatives. google.com In a documented synthetic route, this compound is prepared and subsequently utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. google.com This reaction enables the introduction of various substituents at the 4-position of the isoquinoline core, a crucial modification for achieving potent inhibition of specific kinases.

One specific example involves the reaction of this compound with a terminal alkyne, such as 4-ethynylbenzamide (B1625676) derivatives. This results in the formation of a carbon-carbon bond at the 4-position, leading to the creation of a larger, more complex molecular architecture designed to interact with the active site of a target kinase. google.com The resulting compound, 4-((3-amino-6-chloroisoquinolin-4-yl)ethynyl)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide, is an example of a molecule synthesized using this approach. google.com The design of such molecules often aims to engage with specific amino acid residues within the kinase ATP-binding pocket, thereby blocking its catalytic activity. The 3-amino group on the isoquinoline ring can also be a key interaction point, forming hydrogen bonds with the hinge region of the kinase.

| Intermediate Compound | Reaction Type | Resulting Compound Class | Target Class |

| This compound | Sonogashira Coupling | 4-alkynyl-substituted aminoisoquinolines | Kinases |

Exploration in Materials Science for Functional Chemical Architectures

Based on currently available scientific literature, there is no documented exploration or application of this compound in the field of materials science for the development of functional chemical architectures. The research focus for this particular compound appears to be primarily concentrated within the domain of medicinal chemistry and the synthesis of biologically active molecules, particularly as a scaffold for kinase inhibitors. Searches for its use in areas such as organic electronics, polymer chemistry, or the synthesis of metal-organic frameworks (MOFs) have not yielded any specific findings.

Future Directions and Emerging Research Avenues for Halogenated Isoquinolin 3 Amines

Development of Green Chemistry-Compliant and Sustainable Synthetic Methodologies

The synthesis of N-heterocycles, including the isoquinoline (B145761) framework, is undergoing a significant shift towards more environmentally benign and sustainable practices. rsc.orgnih.gov Traditional methods for constructing isoquinolines, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, often rely on harsh conditions and generate substantial waste. wikipedia.org Modern research focuses on minimizing this environmental impact by adopting green chemistry principles.

Key strategies in this domain include:

Microwave and Ultrasound-Assisted Reactions: These techniques accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times, thus reducing energy consumption. nih.govresearchgate.net

Use of Greener Solvents: Replacing toxic and volatile organic solvents with environmentally friendly alternatives like water, ethanol (B145695) (a biomass-derived solvent), or polyethylene (B3416737) glycol (PEG) is a major focus. acs.orgchemistryviews.org Some reactions are even being developed under solvent-free conditions. tandfonline.com

Catalysis: The use of transition-metal catalysts, particularly earth-abundant metals like copper and rhodium, enables more efficient and selective reactions, such as C-H activation, which avoids the need for pre-functionalized starting materials. chemistryviews.orgrsc.org Heterogeneous catalysts are also being explored for their ease of separation and recyclability. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Acceptorless dehydrogenative coupling (ADC) is one such strategy that produces only water and hydrogen as byproducts. rsc.org

These sustainable approaches are not just environmentally conscious but also offer economic benefits through reduced waste and energy usage, making the synthesis of complex molecules like halogenated isoquinolin-3-amines more viable for large-scale production. nso-journal.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Isoquinolines

| Feature | Traditional Synthesis (e.g., Bischler-Napieralski) | Green/Sustainable Synthesis |

|---|---|---|

| Reaction Conditions | Often harsh (high temperatures, strong acids) | Mild (e.g., room temperature) chemistryviews.org |

| Solvents | Often toxic, volatile organic solvents | Water, ethanol, PEG, or solvent-free acs.orgtandfonline.com |

| Byproducts | Stoichiometric, often toxic waste | Minimal, benign byproducts (e.g., H₂O) rsc.org |

| Energy Source | Conventional heating | Microwaves, ultrasound nih.govresearchgate.net |

| Catalysis | Often requires stoichiometric reagents | Catalytic amounts of transition metals chemistryviews.org |

| Atom Economy | Generally lower | Higher, with methods like ADC rsc.org |

Investigation of Novel Reactivity and Transformation Pathways

The halogen atoms on the isoquinoline core, particularly the iodine at the C4 position in 6-Chloro-4-iodoisoquinolin-3-amine, are not merely passive substituents. They serve as versatile synthetic handles for further molecular elaboration through various cross-coupling reactions. nih.govacs.org Future research will continue to exploit this reactivity to build molecular complexity and create diverse libraries of isoquinoline derivatives.

Emerging areas of investigation include:

Advanced Cross-Coupling Reactions: The C-I and C-Cl bonds are amenable to a wide range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. nih.govorganic-chemistry.org These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of substituted isoquinolines.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-installed halogen handles. rsc.org Research into the selective C-H activation of the isoquinoline core will provide more direct and atom-economical routes to novel derivatives.

Photochemical and Electrochemical Synthesis: Light- and electricity-driven reactions are gaining traction as sustainable methods for forging new bonds. nih.gov Exploring the photochemical or electrochemical reactivity of halogenated isoquinolines could unlock new transformation pathways that are inaccessible through traditional thermal methods.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the rapid assembly of complex molecules from three or more starting materials in a single step. uj.edu.pl Integrating halogenated building blocks into MCR schemes can efficiently generate novel and diverse isoquinoline-based scaffolds. uj.edu.pl

The development of these new reactions will not only streamline the synthesis of known compounds but also provide access to previously unattainable molecular architectures with potentially unique properties. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For halogenated isoquinolines, computational modeling offers powerful predictive capabilities to guide synthetic efforts and rationally design molecules with desired properties.

Future applications in this area will focus on:

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, calculate activation energies, and predict the feasibility and regioselectivity of synthetic transformations. nso-journal.orgresearchgate.netresearchgate.net This in-silico approach can save significant time and resources by identifying promising reaction conditions before they are attempted in the lab. mit.edu

Rational Drug Design: Structure-based and ligand-based design methods use computational docking and molecular dynamics simulations to predict how molecules will interact with biological targets. researchgate.netnih.gov This allows for the rational design of isoquinoline derivatives with enhanced potency and selectivity for specific enzymes or receptors. nih.govacs.org

In Silico Property Prediction: Computational models can predict various physicochemical properties (like solubility) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of virtual compounds. researchgate.net This enables the pre-screening of large virtual libraries to prioritize the synthesis of candidates with the most promising drug-like characteristics. mit.edu

By integrating computational modeling into the research workflow, scientists can accelerate the discovery and development cycle, moving from molecular design to synthesized compound with greater efficiency and a higher probability of success. mit.edu

Integration into Automated Synthesis and High-Throughput Screening Platforms

To fully explore the chemical space around the halogenated isoquinoline scaffold, modern techniques in automation and high-throughput screening (HTS) are essential. youtube.com These platforms enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the pace of discovery.

Key developments in this area include:

Automated Synthesis: Robotic platforms can perform repetitive and complex synthetic operations, including weighing, dispensing, heating, and purification. youtube.com This allows for the parallel synthesis of hundreds or even thousands of isoquinoline analogs with slight variations, which would be impractical to perform manually.

High-Throughput Experimentation (HTE): HTE involves running many reactions in parallel under slightly different conditions (e.g., varying catalysts, solvents, or temperatures) to quickly identify the optimal parameters for a given transformation. youtube.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and the ability to scale up reactions seamlessly. rsc.org Applying flow chemistry to the synthesis of halogenated isoquinolines can lead to more efficient and reproducible production.

High-Throughput Screening (HTS): Once synthesized, large compound libraries can be rapidly tested for biological activity using automated HTS assays. youtube.com This allows for the swift identification of "hit" compounds that can be selected for further optimization.

The combination of automated synthesis and HTS creates a powerful closed-loop system for discovery, where large libraries are synthesized, screened, and the resulting structure-activity relationship (SAR) data is used to design the next generation of improved compounds. nih.gov

Exploration of New Applications in Advanced Materials and Bio-Inspired Chemistry

While the primary focus for many isoquinoline derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in materials science and bio-inspired chemistry. nih.gov The presence of halogen atoms provides opportunities for tuning these properties and for covalent attachment to other molecular or material components.

Emerging research avenues include:

Organic Electronics: The fused aromatic system of the isoquinoline core suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The halogen substituents can be used to modify the electronic energy levels (HOMO/LUMO) and solid-state packing of the molecules, which are critical parameters for device performance.

Fluorescent Sensors: Isoquinoline scaffolds can act as fluorosensors. nih.gov By attaching specific recognition moieties, it is possible to design halogenated isoquinoline derivatives that exhibit a change in fluorescence upon binding to specific ions, molecules, or changes in their environment (e.g., pH), making them useful as chemical sensors.

Bio-Inspired Catalysis and Ligand Design: The rigid, nitrogen-containing isoquinoline structure can serve as a scaffold for developing novel chiral ligands for asymmetric catalysis. nih.gov The ability to functionalize the scaffold via its halogen atoms allows for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in catalytic reactions.

Exploring these non-pharmaceutical applications will diversify the utility of the halogenated isoquinoline scaffold, potentially leading to the development of novel functional materials and advanced catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.